Prosultiamine is a synthetic derivative of allithiamine, a compound originally synthesized from the reaction of thiamine (vitamin B1) and allicin (a compound found in garlic). [, ] It is classified as a vitamin B1 derivative and is primarily recognized for its role in treating vitamin B1 deficiency. [, ] In scientific research, prosultiamine has garnered attention for its potential therapeutic effects, particularly in the context of Human T-lymphotropic virus type I (HTLV-I)-associated diseases.
Prosultiamine was developed to enhance the stability and tissue accessibility of vitamin B1. [] While the exact details of its large-scale synthesis are likely proprietary, a key step involves the substitution of the allyl disulfide group in allithiamine with a propyl disulfide group. [] This modification contributes to the enhanced stability of prosultiamine compared to allicin. [] A base-induced crossed reaction between two different symmetrical disulfides can also be used to synthesize Prosultiamine and its derivatives. []
Upon entering a cell, prosultiamine is reduced by the intracellular reducing system. This reaction yields a portion of thiamine and propyl disulfide. [] The propyl disulfide, similar to the disulfide moiety in allicin, is thought to interact with intracellular thiol-containing molecules like thioredoxin (Trx), thioredoxin reductase, and glutathione (GSH). [, ] These interactions can disrupt the intracellular redox system, contributing to the observed biological effects of prosultiamine. [, ]
Research suggests that prosultiamine induces caspase-dependent apoptosis (programmed cell death) in HTLV-I-infected cells. [] This apoptotic effect is linked to the disruption of the intracellular redox system caused by the interaction of the disulfide moiety with thiol-containing molecules. [, ] The loss of mitochondrial membrane potential (ΔΨm), a key event in the apoptotic cascade, is observed upon prosultiamine treatment, further supporting its role in inducing apoptosis via the mitochondrial pathway. []
7.1. Targeting HTLV-I-Infected Cells:
Prosultiamine has demonstrated the ability to induce apoptosis specifically in HTLV-I-infected cells in vitro. [] This selective targeting is crucial for developing therapies for HTLV-I-associated diseases like HAM/TSP, where the elimination of infected cells is paramount. [, ]
7.2. Potential Therapeutic Agent for HAM/TSP: In vitro studies have shown that treating peripheral blood CD4+ T cells from HAM/TSP patients with prosultiamine leads to a significant reduction in HTLV-I proviral copy numbers due to the apoptosis of infected cells. [] Clinical trials using intravenous prosultiamine administration in HAM/TSP patients have reported a decrease in HTLV-I proviral load in peripheral blood and some clinical improvements, suggesting its potential as a therapeutic agent. [, ] Oral administration of prosultiamine has shown improvement in motor function and urinary function in patients with HAM/TSP. []
7.3. Treatment of Overactive Bladder Associated with HAM/TSP: Prosultiamine has shown efficacy in improving urination function in HAM/TSP patients, particularly those experiencing overactive bladder symptoms. [] Studies have reported improvements in urodynamic parameters, decreased urinary biomarkers associated with overactive bladder, and an overall better quality of life in treated patients. []
7.4. Intravenous Olfaction Test:Prosultiamine solution is used in intravenous olfaction tests, particularly in Japan, to assess olfactory function. [, ] This test helps evaluate the sense of smell and can be used to diagnose olfactory dysfunction. [, ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4